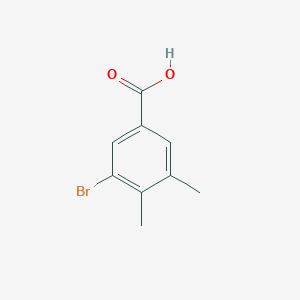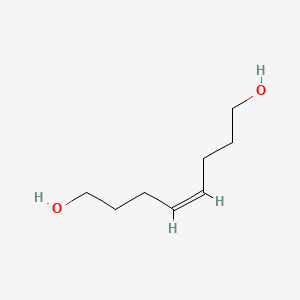
N-hexyl-4-metylpyridinium chloride
描述
N-hexyl-4-metylpyridinium chloride: is a quaternary ammonium compound belonging to the pyridinium class of ionic liquids. It is characterized by its molecular formula C12H20ClN and a molecular weight of 213.75 g/mol . This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-hexyl-4-metylpyridinium chloride typically involves the alkylation of 4-methylpyridine with hexyl chloride. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is then purified through multiple recrystallization steps to achieve the desired purity level .
化学反应分析
Types of Reactions: N-hexyl-4-metylpyridinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions, such as bromide or iodide, through simple ion-exchange reactions.
Oxidation and Reduction Reactions: The pyridinium ring can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of halide salts (e.g., sodium bromide) in aqueous or organic solvents.
Oxidation Reactions: Often require oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Substitution Reactions: Yield different pyridinium salts depending on the substituting anion.
Oxidation Reactions: Can produce various oxidized forms of the pyridinium ring.
科学研究应用
N-hexyl-4-metylpyridinium chloride has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of N-hexyl-4-metylpyridinium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. It also interacts with various enzymes and proteins, inhibiting their activity and affecting cellular processes . The molecular targets include membrane lipids and specific protein receptors .
相似化合物的比较
- N-butyl-4-metylpyridinium chloride
- N-hexyl-3-metylpyridinium chloride
- N-hexyl-4-metylpyridinium bromide
Comparison: N-hexyl-4-metylpyridinium chloride stands out due to its longer alkyl chain, which enhances its hydrophobicity and membrane-disrupting properties compared to shorter-chain analogs like N-butyl-4-metylpyridinium chloride . Additionally, the position of the methyl group on the pyridinium ring can influence the compound’s reactivity and interaction with biological targets .
属性
IUPAC Name |
1-hexyl-4-methylpyridin-1-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N.ClH/c1-3-4-5-6-9-13-10-7-12(2)8-11-13;/h7-8,10-11H,3-6,9H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCPYIOIXOFLOK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=CC=C(C=C1)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Silane, [2-(dimethylsilyl)ethyl]trimethyl-](/img/structure/B3275318.png)
![Glycinamide, (2R)-2-phenylglycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-phenyl-, (2R)-](/img/structure/B3275333.png)

![Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate](/img/structure/B3275346.png)
![2,3-Dihydropyrazolo[5,1-b]oxazole-6-carbaldehyde](/img/structure/B3275353.png)
![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B3275354.png)




![Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B3275383.png)
![2-Benzyl-1,2-diazabicyclo[2.2.2]octane](/img/structure/B3275392.png)

